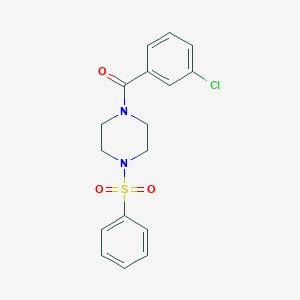
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as EMBP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The neuroprotective effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, as well as induce apoptosis in cancer cells. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to modulate the activity of certain neurotransmitters in the brain, leading to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in lab experiments is its potent anticancer activity against a variety of cancer cell lines. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new anticancer agents based on the structure of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. Researchers may also investigate the potential applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to elucidate the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine and to identify potential limitations and drawbacks of its use in various applications.
In conclusion, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. It exhibits potent anticancer activity, as well as antifungal, antibacterial, and neuroprotective effects. While the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, it has potential applications in a variety of fields, including cancer research and the development of new antimicrobial agents. Future research may focus on the development of new anticancer agents based on the structure of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, as well as the potential applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3-ethoxy-4-methoxybenzyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under inert conditions. The resulting product is purified by column chromatography to obtain pure 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Molekularformel |
C20H26N2O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-20-15-17(9-10-19(20)25-2)16-21-11-13-22(14-12-21)27(23,24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
InChI-Schlüssel |
WAWDEBHVHFVXQH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)



![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)


methanone](/img/structure/B248419.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)